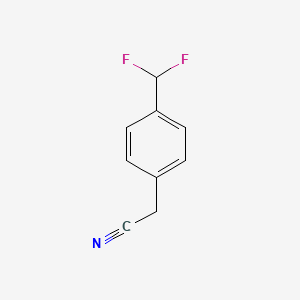
2-(4-(Difluoromethyl)phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Difluoromethyl)phenyl)acetonitrile is an organic compound with the molecular formula C9H7F2N It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)phenyl)acetonitrile typically involves the introduction of a difluoromethyl group to a phenylacetonitrile precursor. One common method is the reaction of 4-(difluoromethyl)benzyl chloride with sodium cyanide under appropriate conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethyl)phenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are often employed.
Major Products Formed
Oxidation: Formation of 2-(4-(difluoromethyl)phenyl)acetic acid.
Reduction: Formation of 2-(4-(difluoromethyl)phenyl)ethylamine.
Substitution: Various substituted phenylacetonitrile derivatives.
Scientific Research Applications
2-(4-(Difluoromethyl)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethyl)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylacetonitrile
- 4-Fluorophenylacetonitrile
- 3-(Trifluoromethyl)phenylacetonitrile
Uniqueness
2-(4-(Difluoromethyl)phenyl)acetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C9H7F2N |
|---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H7F2N/c10-9(11)8-3-1-7(2-4-8)5-6-12/h1-4,9H,5H2 |
InChI Key |
BOJZRMBHKWCAKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


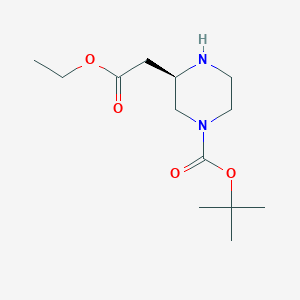

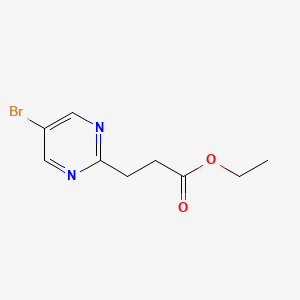
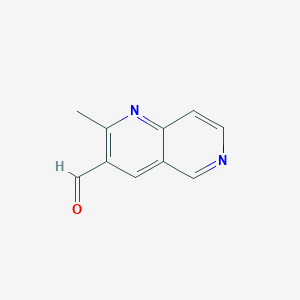
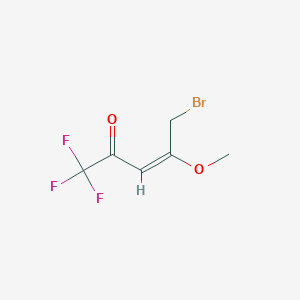
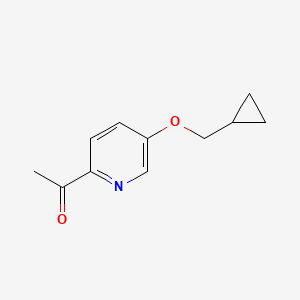
![6-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13658102.png)
![9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-1H-purin-6(9H)-one](/img/structure/B13658103.png)
![3,7-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B13658120.png)
![Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B13658123.png)
![5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13658133.png)
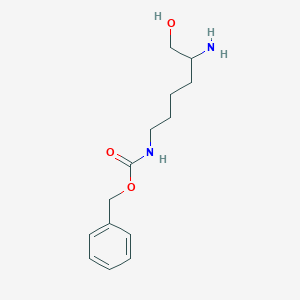
![7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine](/img/structure/B13658159.png)
![3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658160.png)
